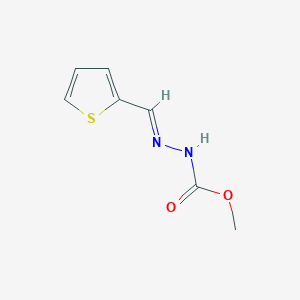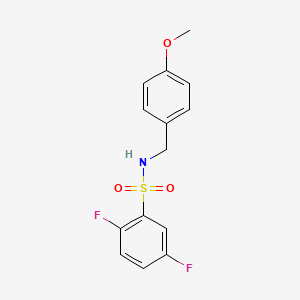![molecular formula C20H23ClN2OS B5330973 N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)
N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide, commonly known as Aca, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Aca is a member of the acrylamide family of compounds and is synthesized through a specific method that involves the reaction of adamantylamine and acryloyl chloride.
Applications De Recherche Scientifique
Aca has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Aca has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This inhibition is thought to occur through the modulation of various signaling pathways involved in cancer cell proliferation and survival.
In addition to cancer, Aca has also been studied for its potential use in the treatment of Alzheimer's disease. Aca has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease. This inhibition is thought to occur through the modulation of various enzymes involved in beta-amyloid formation.
Mécanisme D'action
The mechanism of action of Aca is not fully understood. However, it is thought to occur through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis. Aca has been shown to inhibit the activity of various enzymes involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
Aca has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, Aca has also been shown to have anti-inflammatory and anti-oxidant effects. Aca has been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Aca has also been shown to increase the activity of various anti-oxidant enzymes, including superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Aca has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity. Aca has been shown to have a low IC50 value, indicating that it is highly potent at inhibiting its target enzymes. Aca is also highly selective, meaning that it does not inhibit other enzymes at the same concentration.
One of the main limitations of Aca is its solubility. Aca is highly insoluble in water, which can make it difficult to administer in vivo. This limitation can be overcome through the use of various solubilizing agents, such as DMSO or Tween-80.
Orientations Futures
There are several future directions for the study of Aca. One of the main areas of research is in the development of novel cancer therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Another area of research is in the development of novel Alzheimer's therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials.
Finally, there is a need for further research into the mechanism of action of Aca. While Aca has been shown to inhibit various signaling pathways, the exact mechanism of action is not fully understood. Further research is needed to determine the exact targets of Aca and how it modulates their activity.
Conclusion:
In conclusion, N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide is a promising compound for the development of novel cancer and Alzheimer's therapies. Aca has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Aca has several advantages and limitations for lab experiments, and further research is needed to determine its exact mechanism of action. Overall, Aca represents a promising avenue for the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of Aca involves the reaction of adamantylamine and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate compound, which is then treated with carbon disulfide to yield the final product. The yield of Aca is typically around 70%, and the purity can be increased through recrystallization.
Propriétés
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2OS/c21-17-4-1-13(2-5-17)3-6-18(24)22-19(25)23-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-6,14-16H,7-12H2,(H2,22,23,24,25)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIULJKZCLAGT-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8,10-trimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5330915.png)
![4-{1-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B5330929.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)